N,N-Dimethylethylenediamine
Overview
Description
Synthesis Analysis
The synthesis of N,N-Dimethylethylenediamine complexes can be achieved through various methods. For instance, a cis-dioxomolybdenum(VI) complex was synthesized using N,N-Dimethylethylenediamine as a ligand, and its structure was characterized by NMR, infrared, and electronic spectra . Similarly, cobalt(III) complexes were prepared, and their geometrical configurations were determined through spectroscopic methods . Additionally, the compound has been used in the electrochemical and chemical synthesis of sulfonamide derivatives, showcasing its reactivity and utility in organic synthesis . The reaction with sulfur and formaldehyde has also been reported to produce novel derivatives . Furthermore, a long-chain acyclic phosphazene was obtained via a Staudinger reaction involving N,N-Dimethylethylenediamine .
Molecular Structure Analysis
The molecular structure of N,N-Dimethylethylenediamine complexes has been extensively studied using X-ray crystallography and spectroscopic techniques. The cis-dioxomolybdenum(VI) complex exhibits a distorted octahedral geometry with an N2O4 coordination environment . In the case of cobalt(III) complexes, the molecular geometry was confirmed to be influenced by steric effects, as demonstrated by molecular mechanics models . The compound's ability to form stable complexes with various geometries is further highlighted by its use in the synthesis of heterometallic Cu(II)/Cr(III) complexes .
Chemical Reactions Analysis
N,N-Dimethylethylenediamine participates in a variety of chemical reactions, forming complexes with different metals and undergoing transformations to produce novel compounds. The reactions with cyclic phosphonitrilic halides, for example, lead to the formation of spiro halogenophosphonitrilic imidazolidines and polymeric materials . The compound's reactivity is also demonstrated in the regioselective ring opening of activated dimethylaziridines, resulting in N,N'-substituted 1,1-dimethylethylenediamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-Dimethylethylenediamine complexes are diverse and depend on the nature of the metal and the ligands involved. The cobalt(III) complexes containing N,N-Dimethylethylenediamine were characterized by their absorption and circular dichroism spectra, which were compared with those of related complexes . The electrochemical synthesis of sulfonamide derivatives highlights the compound's ability to undergo redox reactions . The stability constants and crystal structures of dimethyltin(IV) complexes with N,N-Dimethylethylenediamine derivatives were investigated, revealing the influence of bound ligands on the geometry of the tin complexes .
Scientific Research Applications
Catalysis in Organic Synthesis : It serves as a catalyst in the synthesis of benzimidazoles and for amidation of aryl halides, as demonstrated in studies by Deng et al. (2009) and Yao et al. (2010). These processes are significant in organic chemistry for creating complex molecules and pharmaceuticals (Deng et al., 2009) (Yao et al., 2010).
Pharmaceutical Applications : It is a key component in antihistamine drugs, as reported by Lee et al. (1947) and Feinberg (1946), indicating its role in allergy and histamine-related treatment (Lee et al., 1947) (Feinberg, 1946).
Chemosensor Development : Ambrosi et al. (2016) explored its use in developing chemosensors for detecting metal ions like Zn(II) and Cd(II), critical in environmental monitoring and analysis (Ambrosi et al., 2016).
Photochemical Reactions : Wang (2002) investigated its role in photochemical reactions with [60]fullerene, demonstrating its potential in creating novel organic compounds (Wang, 2002).
Complex Formation in Inorganic Chemistry : Studies by Chivers et al. (1972) and Nikitina et al. (2009) showed its importance in forming complexes with phosphonitrilic halides and Cu(II)/Cr(III), highlighting its relevance in inorganic and coordination chemistry (Chivers et al., 1972) (Nikitina et al., 2009).
Spectroscopic Studies : Segal' et al. (1961) and Comuzzi et al. (2002) utilized N,N-Dimethylethylenediamine in infrared spectroscopy and in studying Co(II) complexes, respectively, underlining its utility in analytical chemistry (Segal' et al., 1961) (Comuzzi et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N',N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-6(2)4-3-5/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILRJUIACXKSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059357 | |
Record name | N,N-Dimethylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059357 | |
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Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylethylenediamine | |
CAS RN |
108-00-9 | |
Record name | N,N-Dimethylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N-Dimethylethylenediamine | |
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Record name | N,N-Dimethylethylenediamine | |
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Record name | 1,2-Ethanediamine, N1,N1-dimethyl- | |
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Record name | N,N-Dimethylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059357 | |
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Record name | 2-aminoethyldimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.220 | |
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Record name | N,N-DIMETHYLETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ3A38X3M9 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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